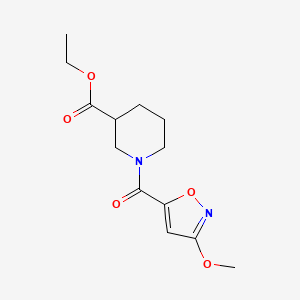

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate

説明

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate is a piperidine-based ester derivative featuring a 3-methoxyisoxazole-5-carbonyl substituent at the 1-position and an ethyl ester group at the 3-position of the piperidine ring. The compound’s structural complexity arises from the integration of a methoxyisoxazole moiety, which introduces unique electronic and steric properties.

特性

IUPAC Name |

ethyl 1-(3-methoxy-1,2-oxazole-5-carbonyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-3-19-13(17)9-5-4-6-15(8-9)12(16)10-7-11(18-2)14-20-10/h7,9H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKHIZFTZAHZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives. The esterification process is then carried out to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the piperidine and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

科学的研究の応用

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine derivatives described in the literature, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Effects and Structural Features

Key Observations:

- Electronic Effects: The 3-methoxyisoxazole group in the target compound likely enhances electron-withdrawing character compared to the ethoxycarbonylpropyl group in compound (7) . This may influence reactivity in nucleophilic or electrophilic reactions.

- Steric Hindrance: The bicyclic naphthyridine system in compounds (1-1/1-2) introduces greater conformational rigidity compared to the monocyclic piperidine scaffold of the target compound .

Physicochemical and Spectroscopic Properties

Key Observations:

- The methoxyisoxazole group in the target compound is expected to produce distinct ¹H NMR signals (~6.5–7.0 ppm for isoxazole protons) and ¹³C NMR carbonyl resonances (~160–165 ppm), differing from oxime or nitro-substituted analogs .

- Stability profiles vary: Nitro groups (as in 29b) may reduce shelf life, while methoxyisoxazole could enhance hydrolytic resistance compared to ester-rich analogs like compound (7) .

生物活性

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a methoxyisoxazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl piperidine-3-carboxylate with 3-methoxyisoxazole-5-carboxylic acid derivatives, employing standard coupling methods such as EDC/NHS activation.

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate exhibits several mechanisms of action:

- Antiviral Activity : Preliminary studies indicate that compounds with similar structures show efficacy against various viruses, including HIV and HSV-1. The presence of the isoxazole ring is crucial for this activity, enhancing the compound's interaction with viral proteins.

- Neuroprotective Effects : Research has suggested that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to neuroprotective effects in models of neurodegeneration.

Antiviral Activity

A study evaluated the antiviral properties of related piperidine derivatives, revealing notable activity against several viruses. The following table summarizes the EC50 values for various derivatives:

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate | TBD | TBD |

| Benzyl derivative (3f) | 96 | CVB-2 |

| Fluorophenyl derivative (3g) | 92 | HSV-1 |

Note: TBD indicates that specific data for the compound is not yet available but is under investigation.

Neuroprotective Studies

In neuroprotective assays, derivatives similar to ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate were tested for their ability to reduce oxidative stress in neuronal cell lines. Results indicated:

- Reduction in ROS Production : Compounds decreased reactive oxygen species (ROS) levels by approximately 30% compared to controls.

- Cell Viability : Cell viability assays showed an increase in survival rates of neuronal cells exposed to neurotoxic agents when treated with the compound.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- HIV Treatment : A study demonstrated that a related piperidine derivative exhibited significant antiviral activity against HIV strains, showing promise as a lead compound for further development.

- Cognitive Disorders : In animal models, compounds with similar structures improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating disorders such as depression and anxiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。